molecular formula C9H9ClINO B8158966 3-Chloro-N-ethyl-5-iodobenzamide

3-Chloro-N-ethyl-5-iodobenzamide

Cat. No.: B8158966
M. Wt: 309.53 g/mol
InChI Key: NWMPSYIVFSAIMZ-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-5-iodobenzamide is an organic compound with the molecular formula C9H9ClINO. It is a derivative of benzamide, featuring chloro, ethyl, and iodo substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-ethyl-5-iodobenzamide typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated to form the benzamide structure.

    Halogenation: Chlorine and iodine atoms are introduced through halogenation reactions.

    Alkylation: The final step involves the alkylation of the amide nitrogen with an ethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Common reagents include nitric acid for nitration, hydrogen gas for reduction, acyl chlorides for acylation, and halogenating agents like chlorine and iodine .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-ethyl-5-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .

Scientific Research Applications

3-Chloro-N-ethyl-5-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-ethyl-5-iodobenzamide involves its interaction with specific molecular targets. The chloro and iodo substituents enhance its binding affinity to certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-methyl-5-iodobenzamide
  • 3-Chloro-N-ethyl-4-iodobenzamide
  • 3-Bromo-N-ethyl-5-iodobenzamide

Uniqueness

3-Chloro-N-ethyl-5-iodobenzamide is unique due to the specific positioning of the chloro, ethyl, and iodo groups on the benzene ring. This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

3-chloro-N-ethyl-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMPSYIVFSAIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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